molecular formula C11H21N5O5 B12289883 gamma-Glutamylarginine CAS No. 31106-03-3

gamma-Glutamylarginine

Cat. No.: B12289883
CAS No.: 31106-03-3
M. Wt: 303.32 g/mol
InChI Key: AKAHWGGIUSJNNM-BQBZGAKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylarginine can be synthesized through the enzymatic reaction involving gamma-glutamyl transferase (GGT). This enzyme catalyzes the transfer of the gamma-glutamyl moiety from glutathione to an acceptor amino acid, in this case, arginine . The reaction conditions typically involve a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7-8.

Industrial Production Methods

Industrial production of this compound is not widely documented. similar compounds are often produced through microbial fermentation processes. For instance, gamma-glutamyl peptides can be produced using genetically modified strains of Bacillus subtilis, which are known for their ability to secrete gamma-glutamyl compounds .

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylarginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Requires water and gamma-glutamyl transferase under physiological conditions.

    Transpeptidation: Involves gamma-glutamyl transferase and an acceptor amino acid or peptide in an aqueous buffer.

Major Products

Mechanism of Action

Gamma-Glutamylarginine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for the metabolism of glutathione, a major cellular antioxidant. Gamma-glutamyl transferase catalyzes the transfer of the gamma-glutamyl group from glutathione to amino acids, facilitating their transport into cells . This process is essential for maintaining cellular redox balance and detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gamma-Glutamylarginine is unique due to its specific composition and its role as a breakdown product of larger proteins. Its ability to participate in the gamma-glutamyl cycle and facilitate amino acid transport distinguishes it from other gamma-glutamyl peptides .

Properties

CAS No.

31106-03-3

Molecular Formula

C11H21N5O5

Molecular Weight

303.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H21N5O5/c12-6(9(18)19)3-4-8(17)16-7(10(20)21)2-1-5-15-11(13)14/h6-7H,1-5,12H2,(H,16,17)(H,18,19)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1

InChI Key

AKAHWGGIUSJNNM-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN=C(N)N

physical_description

Solid

Origin of Product

United States

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